molecular formula C11H15NO2 B14306211 4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol CAS No. 114020-47-2

4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol

Cat. No.: B14306211
CAS No.: 114020-47-2
M. Wt: 193.24 g/mol
InChI Key: GGLXORVPGANCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cyclopropylaminoethyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol typically involves the following steps:

    Formation of the Benzene Derivative: The starting material, benzene, undergoes electrophilic aromatic substitution to introduce the necessary substituents.

    Introduction of the Cyclopropylaminoethyl Group: This step involves the reaction of the benzene derivative with cyclopropylamine under controlled conditions to form the cyclopropylaminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzene ring can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol
  • 4-[2-(Ethylamino)ethyl]benzene-1,2-diol

Uniqueness

4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol is unique due to the presence of the cyclopropylaminoethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

114020-47-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-[2-(cyclopropylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C11H15NO2/c13-10-4-1-8(7-11(10)14)5-6-12-9-2-3-9/h1,4,7,9,12-14H,2-3,5-6H2

InChI Key

GGLXORVPGANCEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCC2=CC(=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.